molecular formula C25H18BrNO2 B11673950 6-bromo-4-(3-phenoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

6-bromo-4-(3-phenoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B11673950
M. Wt: 444.3 g/mol
InChI Key: SAKXHONWTLSIGD-UHFFFAOYSA-N
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Description

6-bromo-4-(3-phenoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a bromine atom, a phenoxyphenyl group, and a dihydrobenzoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-(3-phenoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor quinoline derivative, followed by the introduction of the phenoxyphenyl group through a nucleophilic substitution reaction. The final step often involves cyclization to form the dihydrobenzoquinolinone core. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening and optimization of reaction parameters is crucial in industrial settings to ensure consistent quality and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-(3-phenoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .

Scientific Research Applications

6-bromo-4-(3-phenoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-4-(3-phenoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-4-(3-phenoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is unique due to the presence of the bromine atom and the specific arrangement of the phenoxyphenyl group. These structural features confer distinct chemical properties and biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C25H18BrNO2

Molecular Weight

444.3 g/mol

IUPAC Name

6-bromo-4-(3-phenoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one

InChI

InChI=1S/C25H18BrNO2/c26-23-14-22-21(15-24(28)27-25(22)20-12-5-4-11-19(20)23)16-7-6-10-18(13-16)29-17-8-2-1-3-9-17/h1-14,21H,15H2,(H,27,28)

InChI Key

SAKXHONWTLSIGD-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3C(=C2)Br)NC1=O)C4=CC(=CC=C4)OC5=CC=CC=C5

Origin of Product

United States

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